molecular formula C9H8N4O B3064834 2-Phenylhydrazono-2-cyanoacetamide CAS No. 20923-20-0

2-Phenylhydrazono-2-cyanoacetamide

Cat. No.: B3064834
CAS No.: 20923-20-0
M. Wt: 188.19 g/mol
InChI Key: RCCUREMCNYCTHN-UHFFFAOYSA-N
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Description

2-Phenylhydrazono-2-cyanoacetamide is an organic compound with the molecular formula C9H8N4O. It is a derivative of cyanoacetamide, characterized by the presence of a phenylhydrazono group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhydrazono-2-cyanoacetamide typically involves the reaction of cyanoacetamide with phenylhydrazine. One common method is as follows:

    Reaction with Phenylhydrazine: Cyanoacetamide is reacted with phenylhydrazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Phenylhydrazono-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-phenylhydrazono-2-cyanoacetamide typically involves the reaction of phenylhydrazine with cyanoacetamide. Characterization is performed using techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this hydrazone have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and function .

Anticancer Activity

Case studies highlight the potential of this compound derivatives in cancer treatment. Some derivatives have been evaluated for their ability to inhibit tumor cell proliferation, with promising results reported against various cancer cell lines, including colon carcinoma . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Building Block for Heterocycles

This compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. The hydrazone moiety can participate in cyclization reactions to produce complex structures with potential biological activity .

Synthesis of Novel Compounds

Research indicates that this compound can be utilized to synthesize a variety of derivatives that possess diverse pharmacological properties. For example, its reaction with different electrophiles can yield new triazine and diazine derivatives, which are known for their antimicrobial and anti-inflammatory activities .

Summary of Research Findings

Application AreaFindings & InsightsReferences
Antimicrobial ActivityEffective against Gram-positive/negative bacteria; fungi ,
Anticancer ActivityInhibits proliferation in colon cancer cell lines ,
Organic SynthesisVersatile building block for heterocycles ,
Novel Compound SynthesisProduces derivatives with diverse pharmacological activities ,

Mechanism of Action

The mechanism of action of 2-Phenylhydrazono-2-cyanoacetamide involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. Additionally, the cyano and carbonyl groups can participate in nucleophilic and electrophilic interactions, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylhydrazono-2-cyanoacetamide is unique due to the presence of both the phenylhydrazono and cyano groups, which confer distinct reactivity and potential for forming diverse heterocyclic structures. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-amino-N-anilino-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCUREMCNYCTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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